6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide, also known as Quinolinic acid, is a heterocyclic organic compound. It is a yellow crystalline solid that is soluble in water and has a pungent odor. Quinolinic acid is an important intermediate in the synthesis of various drugs and is also used in scientific research.
Mechanism Of Action
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. When quinolinic acid binds to the NMDA receptor, it causes an influx of calcium ions into the cell, leading to excitotoxicity and cell death. This mechanism is thought to play a role in the pathogenesis of neurodegenerative diseases.
Biochemical And Physiological Effects
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid has several biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. 6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages And Limitations For Lab Experiments
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid is a useful tool for studying the mechanisms of various diseases. It is a potent neurotoxin that can be used to induce neurodegeneration in animal models. However, quinolinic acid has several limitations. It is unstable and can decompose over time, making it difficult to work with. 6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid is also highly toxic and must be handled with care.
Future Directions
There are several future directions for research on quinolinic acid. One area of interest is the development of new drugs that target the NMDA receptor and modulate the effects of quinolinic acid. Another area of interest is the development of new methods for synthesizing quinolinic acid that are more efficient and cost-effective. Additionally, further research is needed to fully understand the role of quinolinic acid in the pathogenesis of various diseases.
Synthesis Methods
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid can be synthesized through various methods. One of the most common methods is the oxidation of 6-quinolinecarboxylic acid with nitric acid. The reaction yields 6-quinolinecarboxylic acid, 4-nitro-, 1-oxide, which is then purified through recrystallization.
Scientific Research Applications
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid is widely used in scientific research as a tool to study the mechanisms of various diseases. It is a potent neurotoxin that has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Huntington's disease. 6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide acid has also been shown to play a role in the development of inflammatory diseases, such as multiple sclerosis.
properties
CAS RN |
1425-67-8 |
---|---|
Product Name |
6-Quinolinecarboxylic acid, 4-nitro-, 1-oxide |
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-nitro-1-oxidoquinolin-1-ium-6-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)6-1-2-8-7(5-6)9(12(16)17)3-4-11(8)15/h1-5H,(H,13,14) |
InChI Key |
MJCUNRRGIZCINL-UHFFFAOYSA-N |
SMILES |
C1=CC2=[N+](C=CC(=C2C=C1C(=O)O)[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C=C1C(=O)O)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.